N-Nitroso Nipecotic Acid-d4 (Major) is a stable isotope-labeled compound primarily used in scientific research. It is derived from nipecotic acid, a known inhibitor of gamma-aminobutyric acid uptake, which plays a significant role in neurotransmission. The compound is characterized by its unique molecular structure and properties, making it valuable in various pharmacological studies.
N-Nitroso Nipecotic Acid-d4 is synthesized for research purposes and is available from specialized chemical suppliers like LGC Standards. The compound is produced under strict regulatory conditions to ensure quality and safety, with a focus on its application in pharmacological research and analytical chemistry .
This compound falls under the category of stable isotope-labeled compounds, specifically deuterated compounds used for tracing and analytical purposes in biological and chemical studies. Its classification as a nitroso compound indicates the presence of a nitroso functional group, which contributes to its reactivity and interaction with biological systems.
The synthesis of N-Nitroso Nipecotic Acid-d4 typically involves the introduction of a nitroso group to nipecotic acid using deuterated reagents. The process can be broken down into several key steps:
The synthesis must be performed under an inert atmosphere to prevent oxidation and ensure the stability of the nitroso group. Reaction conditions, such as temperature and pH, are critical for optimizing yield and purity. The final product is typically purified using chromatographic techniques to achieve a high level of purity (>95%) suitable for research applications .
N-Nitroso Nipecotic Acid-d4 has the molecular formula and a molecular weight of 162.18 g/mol. Its structure can be represented using various chemical notation systems:
[2H]C1([2H])CCC(C(=O)O)C([2H])([2H])N1N=O
The presence of deuterium atoms in place of hydrogen atoms distinguishes this compound from its non-deuterated counterparts, affecting its physical and chemical properties .
N-Nitroso Nipecotic Acid-d4 can undergo various chemical reactions typical of nitroso compounds:
Reagents such as reducing agents (e.g., sodium borohydride) or nucleophiles are often used to facilitate these reactions. Conditions like temperature control and solvent choice play crucial roles in determining reaction pathways and product yields.
The mechanism of action for N-Nitroso Nipecotic Acid-d4 primarily involves its interaction with biological systems, particularly concerning neurotransmitter uptake inhibition:
Studies indicate that while nipecotic acid itself may not exhibit significant anticonvulsant properties when administered systemically, its derivatives show promise in crossing the blood-brain barrier effectively .
Relevant data regarding these properties are critical for handling and application in laboratory settings .
N-Nitroso Nipecotic Acid-d4 is utilized primarily in:
The compound's unique properties make it an essential tool for researchers exploring neuropharmacology and related fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2